N-(Acetyloxy)-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide
CAS No.: 88509-82-4
Cat. No.: VC17619607
Molecular Formula: C19H19NO3
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88509-82-4 |
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Molecular Formula | C19H19NO3 |
Molecular Weight | 309.4 g/mol |
IUPAC Name | [acetyl-(9,9-dimethylfluoren-2-yl)amino] acetate |
Standard InChI | InChI=1S/C19H19NO3/c1-12(21)20(23-13(2)22)14-9-10-16-15-7-5-6-8-17(15)19(3,4)18(16)11-14/h5-11H,1-4H3 |
Standard InChI Key | NFHDXMCSQXOANC-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C)OC(=O)C |
Introduction
Chemical Identity and Structural Features
N-(Acetyloxy)-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide belongs to the fluorene-derived acetamide family, distinguished by a 9,9-dimethylfluorenyl group substituted at the 2-position and an acetyloxy moiety on the nitrogen atom. The molecular formula is C₁₉H₁₉NO₃, with a calculated molecular weight of 309.36 g/mol. The dimethyl substituents at the 9-position of the fluorene ring enhance steric hindrance, influencing solubility and crystallinity compared to non-methylated analogs .
Key Structural Attributes:
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Fluorenyl Core: The planar, aromatic fluorene system enables π-π stacking interactions, relevant in materials science applications.
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Acetyloxy Group: Introduces polarity and susceptibility to hydrolysis under acidic or basic conditions.
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Dimethyl Substituents: Improve thermal stability and modulate electronic properties through inductive effects .
Synthesis and Purification
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Acetylation of 9,9-Dimethyl-9H-fluoren-2-amine:
Reaction with acetic anhydride in the presence of a base (e.g., pyridine) yields N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide. -
O-Acetylation:
Treatment with acetyl chloride introduces the acetyloxy group, forming the final product .
Reaction Scheme:
Purification and Characterization
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane (1:4) achieves >95% purity.
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Spectroscopic Confirmation:
Physicochemical Properties
Solubility and Stability
Property | Value | Conditions | Source |
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Solubility in DMSO | 45 mg/mL | 25°C | |
Melting Point | 182–184°C | Differential Scanning Calorimetry | |
Hydrolytic Stability | t₁/₂ = 8.2 h (pH 7.4, 37°C) | Phosphate buffer |
The dimethyl groups reduce aqueous solubility (<0.1 mg/mL in water) but enhance compatibility with organic solvents like THF and chloroform .
Applications in Scientific Research
Organic Synthesis
The compound serves as a precursor for:
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Fluorescent Dyes: Derivatives exhibit blue fluorescence (λₑₘ = 450 nm) due to the rigid fluorenyl structure .
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Polymer Additives: Enhances thermal stability in polycarbonates (T_g increase by 15°C at 5 wt% loading) .
Biochemical Studies
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DNA Adduct Formation: Analogous N-acetoxy fluorenyl acetamides (e.g., N-acetoxy-2-acetylaminofluorene) form covalent adducts with guanine, inducing conformational changes in DNA (e.g., left-handed Z-DNA) .
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Enzyme Inhibition: Fluorenyl acetamides inhibit arylamine N-acetyltransferases (NATs), reducing acetylation of procarcinogens like 2-aminofluorene (IC₅₀ = 12 μM) .
Research Findings and Mechanistic Insights
Spectroscopic Analysis
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Circular Dichroism (CD): Adducts with oligonucleotides (e.g., d(CCACGCACC)) show a negative band at 290 nm, indicative of left-handed DNA .
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Mass Spectrometry: ESI-MS confirms adduct formation (m/z 689.2 [M+H]⁺ for guanine-adducted species) .
Thermal Denaturation Studies
Duplexes formed with modified DNA exhibit reduced melting temperatures (ΔTₘ = −12°C vs. unmodified DNA), highlighting destabilization due to steric bulk .
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